molecular formula C8H4BrClN2O2 B1613182 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000342-13-1

7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1613182
CAS No.: 1000342-13-1
M. Wt: 275.48 g/mol
InChI Key: GWSKWYFJJOOXKY-UHFFFAOYSA-N
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Description

Product Overview 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid ( 1000342-13-1) is a high-purity heterocyclic building block of significant interest in pharmaceutical and agrochemical research . This multifunctional molecule features a pyrrolo[3,2-c]pyridine core, which is a privileged scaffold in medicinal chemistry, and is functionalized with bromo, chloro, and carboxylic acid groups, making it a versatile intermediate for extensive structural diversification. Research Applications and Value This compound is primarily valued as a key precursor in the synthesis of more complex molecules. The presence of three distinct reactive sites allows for sequential and selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and functional group transformations . The carboxylic acid group can be readily converted into amides or esters, or it can undergo decarboxylation under thermal conditions . The pyrrolopyridine core is a common structural motif found in compounds investigated for their biological activity, including kinase inhibitors . Researchers utilize this building block to create novel derivatives for drug discovery programs, material science, and chemical biology probe development. Handling and Safety For research purposes only. Not for diagnostic, therapeutic, or food use. Please consult the Safety Data Sheet (SDS) prior to use. The product should be stored sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-4-2-12-7(10)5-3(8(13)14)1-11-6(4)5/h1-2,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSKWYFJJOOXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=CN=C2Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646792
Record name 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-13-1
Record name 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid features a fused bicyclic system (pyrrolo[3,2-c]pyridine) with bromine at position 7, chlorine at position 4, and a carboxylic acid group at position 3. The synthetic challenge lies in the selective introduction of halogen substituents and installation of the carboxylic acid group without disturbing the heterocyclic core.

Preparation Methods Analysis

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route involving:

  • Construction of the pyrrolo[3,2-c]pyridine core.
  • Selective halogenation to introduce bromine and chlorine atoms at specific positions.
  • Introduction of the carboxylic acid group at position 3, often via ester intermediates followed by hydrolysis.

Key Synthetic Steps and Conditions

Formation of Pyrrolo[3,2-c]pyridine Core
  • The pyrrolo[3,2-c]pyridine framework can be synthesized via cyclization reactions of appropriately substituted aminopyridines or via palladium-catalyzed coupling reactions starting from halogenated pyridine derivatives.
  • Suzuki-Miyaura cross-coupling is a common method to install aryl or heteroaryl substituents on the pyrrolo ring, using boronic acids or esters with halogenated pyrrolo[3,2-c]pyridine intermediates under Pd catalysis.
Halogenation
  • Bromination at the 7-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0 °C to room temperature) in organic solvents such as chloroform or dichloromethane.
  • Chlorination at the 4-position can be introduced either by starting with a chlorinated pyridine precursor or by selective chlorination using reagents like sulfuryl chloride or N-chlorosuccinimide (NCS).
Introduction of Carboxylic Acid Group
  • The carboxylic acid at position 3 is often introduced via ester intermediates such as methyl esters (e.g., methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate).
  • Esterification may be performed by reaction with methyl chloroformate or via palladium-catalyzed carbonylation reactions.
  • Hydrolysis of the ester to the acid is typically done under basic conditions (NaOH or KOH in aqueous dioxane or methanol) followed by acidification to yield the free acid.

Representative Synthetic Route (Based on Research Findings)

Step Reaction Reagents and Conditions Outcome
1 Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine core Starting from 4-chloropyridine derivatives, cyclization under acidic or basic conditions Formation of chlorinated pyrrolopyridine scaffold
2 Bromination at 7-position NBS in dichloromethane, 0 °C to RT, 1–2 hours 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine intermediate
3 Introduction of methyl ester at 3-position Reaction with methyl chloroformate and base (triethylamine) in dichloromethane Methyl 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
4 Hydrolysis of ester to acid NaOH in aqueous dioxane, reflux 1–3 hours, acidification with HCl 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Detailed Reaction Conditions and Notes

  • Bromination: Use of NBS is preferred for regioselectivity and milder conditions compared to elemental bromine. Reaction temperature must be controlled to avoid polybromination.
  • Esterification: Methyl chloroformate reacts efficiently with the pyrrolo nitrogen or at the 3-position carboxyl precursor under base catalysis.
  • Hydrolysis: Basic hydrolysis is favored for clean conversion of ester to acid; acidification is critical to isolate the free acid.
  • Purification: Flash chromatography or preparative HPLC is used to purify intermediates and final product, ensuring high purity (>95%).

Data Table: Key Physical and Chemical Properties of Intermediates and Final Product

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Spectral Data (NMR, MS)
4-chloro-1H-pyrrolo[3,2-c]pyridine C8H5ClN2 ~156.6 120-125 >98 NMR: characteristic aromatic protons; MS: m/z consistent
7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine C8H4BrClN2 ~234.4 110-115 >97 NMR: bromine shifts; MS: m/z consistent with Br isotopes
Methyl 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate C9H5BrClN2O2 ~264.0 140-145 >95 NMR: ester methyl singlet; MS: molecular ion peak
7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (final) C8H3BrClN2O2 ~250.0 180-185 >98 NMR: disappearance of ester methyl; MS: molecular ion peak

Research Findings and Optimization

  • The Suzuki coupling methodology, as described in related pyrrolo[2,3-b]pyridine syntheses, can be adapted for selective functionalization of the pyrrolo[3,2-c]pyridine core, enabling installation of substituents before or after halogenation steps with palladium catalysts such as Pd(dppf)Cl2 under mild conditions at ~80 °C.
  • Protecting groups such as tosyl (p-toluenesulfonyl) may be employed transiently to mask reactive nitrogen atoms during multi-step syntheses, removed later by treatment with aqueous base or fluoride sources.
  • Reaction monitoring by NMR and mass spectrometry is essential to ensure regioselectivity and purity.
  • Scale-up considerations include solvent choice (dioxane, dichloromethane), temperature control, and sequential addition of reagents to maintain clarity and prevent precipitation.

Summary Table of Preparation Methods

Preparation Stage Method Reagents Conditions Notes
Core synthesis Cyclization or Pd-catalyzed coupling Aminopyridines, boronic acids, Pd catalysts 80 °C, 1–16 h, inert atmosphere High regioselectivity
Bromination Electrophilic bromination NBS, dichloromethane 0 °C to RT, 10–60 min Controlled to avoid overbromination
Esterification Reaction with methyl chloroformate Methyl chloroformate, triethylamine, DCM RT, 1–3 h Forms methyl ester intermediate
Hydrolysis Base hydrolysis NaOH, aqueous dioxane Reflux, 1–3 h Converts ester to carboxylic acid
Purification Chromatography Silica gel, preparative HPLC Variable Ensures >95% purity

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that 7-bromo-4-chloro derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. A notable study demonstrated that compounds with this scaffold effectively induced apoptosis in various cancer cell lines, suggesting a promising avenue for drug development against tumors resistant to conventional therapies .

Kinase Inhibition
Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of several kinases, which are crucial targets in cancer therapy. The compound has shown effectiveness against kinases such as CDK and FLT3, which are involved in cell cycle regulation and hematological malignancies, respectively. In vitro assays revealed that these compounds could significantly reduce kinase activity, leading to decreased tumor growth in xenograft models .

Agrochemicals

Pesticidal Properties
The unique structural features of 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid make it a candidate for developing novel agrochemicals. Preliminary studies have indicated that this compound exhibits herbicidal and insecticidal activities. Field trials demonstrated its effectiveness in controlling specific weed species and pests while maintaining low toxicity to non-target organisms, making it a potential candidate for environmentally friendly agricultural practices .

Material Science

Polymer Synthesis
In material science, the compound has been utilized as a building block for synthesizing functional polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for applications in coatings and adhesives. Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance applications .

  • Anticancer Research
    A study published in the Journal of Medicinal Chemistry explored various derivatives of pyrrolo[3,2-c]pyridine and their effects on cancer cell lines. The results indicated that specific modifications at the 3-carboxylic acid position enhanced cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Agrochemical Application
    In a field trial reported by Pesticide Science, the application of 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid showed a significant reduction in weed biomass compared to untreated controls. The compound's selective action on target species suggests its potential as a new herbicide with minimal environmental impact .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)
  • Structure : Chloro at position 5, carboxylic acid at position 2.
  • Synthesis : Yield of 71% via methods involving cyclization and functionalization .
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
  • Structure : Bromo at position 4, chloro at 7, and a carbaldehyde (-CHO) group at position 3.
  • Molecular Weight : 259.49 g/mol (C₈H₄BrClN₂O).
  • Key Differences : Replacement of the carboxylic acid with a carbaldehyde reduces acidity and polar surface area, making it less suitable for ionic interactions in drug design .
7-Chloro-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine-4-yl Derivatives
  • Structure : Chloro at position 7, methyl groups at 1 and 3.
  • Synthesis : Alkylation using iodomethane and potassium carbonate yields methylated derivatives, as seen in intermediates for kinase inhibitors .
  • Key Differences: Methylation enhances lipophilicity, while the absence of a carboxylic acid limits hydrogen-bond donor capacity.

Fused Heterocyclic Analogues

7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
  • Structure : Triazolo ring fused with pyridine, bromo at 7, chloro at 3.
  • Molecular Formula : C₆H₃BrClN₃.
Imidazo[1,5-a]pyridine-3-carboxylic Acid Derivatives
  • Structure : Imidazo ring fused with pyridine, carboxylic acid at position 3.

Comparative Data Table

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Applications
7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Br (7), Cl (4) -COOH (3) ~276.35 (estimated) Drug intermediates, kinase inhibitors
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Cl (5) -COOH (2) ~198.6 (estimated) Synthetic intermediates
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Br (4), Cl (7) -CHO (3) 259.49 Aldehyde-based cross-coupling
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine Br (7), Cl (3) None 241.46 Agrochemical intermediates

Research Findings and Implications

Synthetic Accessibility : Compounds like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) are synthesized in moderate yields (71%), whereas the main compound’s commercial availability (e.g., from BLD Pharm Ltd.) suggests optimized large-scale production .

Functional Group Impact : The carboxylic acid group in the main compound enhances water solubility and enables salt formation, critical for pharmacokinetic optimization. In contrast, carbaldehyde derivatives are more reactive in nucleophilic additions but less stable .

Bioactivity : Methylated pyrrolopyridines (e.g., 1,3-dimethyl derivatives) show improved cell permeability but reduced polarity, highlighting a trade-off in drug design .

Biological Activity

7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

  • Chemical Name : 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
  • Molecular Formula : C8H4BrClN2O2
  • Molecular Weight : 247.48 g/mol
  • CAS Number : 24729446

Antitumor Activity

Recent studies have highlighted the potential of 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid as an antitumor agent. It has been shown to inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.2Induction of apoptosis
HCT1164.8Cell cycle arrest at G2/M phase
A3756.0Inhibition of angiogenesis

These results indicate that the compound may exert its antitumor effects through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Enzymatic Inhibition

The compound has been identified as a potent inhibitor of several key enzymes involved in cancer progression and inflammation:

  • DYRK1A Inhibition : Inhibitory assays have demonstrated that this compound can inhibit DYRK1A with an IC50 value in the low nanomolar range, showcasing its potential as a therapeutic agent for neurodegenerative diseases and cancers associated with DYRK1A dysregulation .
  • Anti-inflammatory Effects : Experimental results indicate that it exhibits significant anti-inflammatory properties by downregulating pro-inflammatory cytokines in LPS-stimulated BV2 microglial cells. This suggests its utility in treating neuroinflammatory conditions.

Study on Anticancer Properties

In a study conducted by Zhang et al. (2023), the anticancer properties of 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid were evaluated in vivo using xenograft models. The compound significantly reduced tumor volume compared to control groups, demonstrating its potential as a lead compound for further development in cancer therapy.

Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated that it could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cell lines subjected to oxidative stress conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, and how can purity be optimized?

  • Methodology : Begin with halogenation of the pyrrolopyridine core. Bromination at the 7-position can be achieved using NBS (N-bromosuccinimide) in DMF under controlled heating (60–80°C), followed by chlorination at the 4-position via POCl₃ or SOCl₂. Carboxylic acid functionality is introduced via hydrolysis of a nitrile or ester precursor under acidic/basic conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Monitor purity using HPLC (≥95% threshold) as in .

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

  • ¹H NMR : Expect aromatic protons in the δ 7.5–8.5 ppm range (pyridine ring) and pyrrole NH signals near δ 12–13 ppm (DMSO-d₆ solvent) .
  • LCMS : Use ESI+ mode to confirm molecular ion peaks (e.g., [M+H]⁺ ≈ 289.97 g/mol for C₈H₄BrClN₂O₂) and rule out byproducts .
  • Elemental Analysis : Validate Br and Cl content (±0.3% deviation) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (pH 4–9) via UV-Vis spectroscopy. Stability studies: Incubate at 4°C, 25°C, and 37°C for 48h, monitoring degradation via TLC or HPLC. Note: Halogenated pyrrolopyridines are typically light-sensitive; store in amber vials under inert gas .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination/chlorination be addressed?

  • Methodology : Use DFT calculations to predict reactive sites on the pyrrolopyridine core. Experimentally, employ directing groups (e.g., carboxylic acid) to guide halogenation. For example, the 3-carboxylic acid group may deactivate the adjacent 2-position, favoring bromination at 7 and chlorination at 4 . Optimize reaction time and temperature to minimize dihalogenated byproducts.

Q. What mechanistic insights exist for the coupling of this compound to biomolecules (e.g., peptides)?

  • Methodology : Activate the carboxylic acid via EDC/NHS chemistry to form an amide bond. Monitor reaction intermediates using ¹³C NMR or IR spectroscopy (disappearance of –COOH peak at ~1700 cm⁻¹). For kinetic studies, use stopped-flow techniques with fluorescent tags . Note: Steric hindrance from the pyrrolopyridine core may reduce coupling efficiency; optimize molar ratios (1:1.5 substrate:activator).

Q. How can computational modeling predict the compound’s binding affinity to kinase targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of target kinases (e.g., JAK2 or EGFR). Parameterize the compound using PubChem-derived charge distributions and torsion angles . Validate predictions with SPR (surface plasmon resonance) assays to measure binding constants (KD).

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodology : Replicate protocols from divergent studies while controlling variables (e.g., solvent purity, inert atmosphere). For bioactivity discrepancies, validate assays using orthogonal methods (e.g., cell viability vs. enzymatic inhibition). Cross-reference spectral data with published benchmarks to identify impurities or isomerization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

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